molecular formula C13H19NO B13974197 4,4,6-Trimethyl-2-phenyl-1,3-oxazinane CAS No. 31771-33-2

4,4,6-Trimethyl-2-phenyl-1,3-oxazinane

Cat. No.: B13974197
CAS No.: 31771-33-2
M. Wt: 205.30 g/mol
InChI Key: LIYXZGJOUFBNHP-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-phenyl-1,3-oxazinane is a heterocyclic organic compound with the molecular formula C13H19NO. It is characterized by a six-membered ring containing one nitrogen and one oxygen atom, with three methyl groups and a phenyl group attached. This compound is part of the oxazine family, known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,6-Trimethyl-2-phenyl-1,3-oxazinane can be synthesized through the cyclization of amino alcohols with aldehydes or ketones. One common method involves the reaction of 4-amino-4-methyl-2-pentanol with benzaldehyde under acidic conditions to form the oxazinane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often employing catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-phenyl-1,3-oxazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinane-2-one derivatives.

    Reduction: Reduction reactions can convert the oxazinane ring to more saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,6-Trimethyl-2-phenyl-1,3-oxazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-phenyl-1,3-oxazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The pathways involved often include the modulation of metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4,6-Trimethyl-6-phenyl-1,3-oxazinane-2-thione: Similar structure but contains a thione group instead of an oxygen atom.

    4,4,6-Trimethyl-2-phenyl-1,3-dioxane: Similar structure but contains two oxygen atoms in the ring.

Uniqueness

4,4,6-Trimethyl-2-phenyl-1,3-oxazinane is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .

Properties

CAS No.

31771-33-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4,4,6-trimethyl-2-phenyl-1,3-oxazinane

InChI

InChI=1S/C13H19NO/c1-10-9-13(2,3)14-12(15-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3

InChI Key

LIYXZGJOUFBNHP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(O1)C2=CC=CC=C2)(C)C

Origin of Product

United States

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